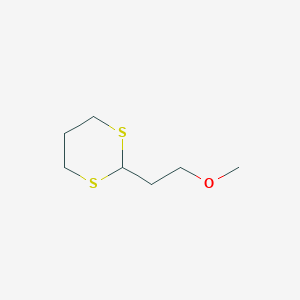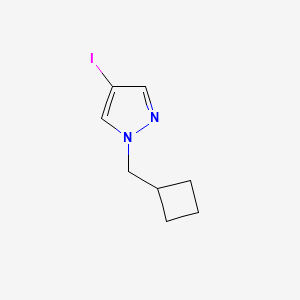
2-(2-Methoxyethyl)-1,3-dithiane
Übersicht
Beschreibung
2-(2-Methoxyethyl)-1,3-dithiane is a useful research compound. Its molecular formula is C7H14OS2 and its molecular weight is 178.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemische Analyse
Biochemical Properties
2-(2-Methoxyethyl)-1,3-dithiane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme acetyl-CoA synthetase 2 (ACSS2), which catalyzes the conversion of acetate to acetyl-CoA. This interaction is crucial for the regulation of acetylation processes, including histone and transcription factor acetylation . Additionally, this compound has been shown to inhibit cellular uptake of acetic acid into lipids and histones, highlighting its role in metabolic regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the Warburg effect in cancer cells, a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen . By altering the metabolic state of cells, this compound can impact cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been found to inhibit the activity of acetyl-CoA synthetase 2 (ACSS2) by binding to its active site, thereby preventing the conversion of acetate to acetyl-CoA . This inhibition leads to changes in gene expression and metabolic flux, ultimately affecting cellular function. Additionally, this compound can modulate enzyme activity through post-translational modifications, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can induce sustained changes in cellular metabolism and gene expression, highlighting its potential for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to regulate metabolic pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity to bone marrow and testicular tissues . These findings underscore the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the acetyl-CoA synthesis pathway. It interacts with enzymes such as acetyl-CoA synthetase 2 (ACSS2) and influences the levels of metabolites like acetyl-CoA . By modulating these pathways, this compound can affect overall metabolic flux and energy production in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been found to bind to plasma proteins, which facilitates its distribution to various organs . The compound’s distribution is influenced by its affinity for these proteins, affecting its localization and accumulation in tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, it can be targeted to specific cellular compartments through post-translational modifications, which direct it to organelles such as mitochondria and the nucleus . These localization patterns are essential for understanding the compound’s biochemical effects.
Eigenschaften
IUPAC Name |
2-(2-methoxyethyl)-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS2/c1-8-4-3-7-9-5-2-6-10-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRVNLYPDDGITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1SCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466769.png)





![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466777.png)

